3-cyclohexyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}propanamide
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Overview
Description
3-cyclohexyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}propanamide is a complex organic compound featuring a cyclohexyl group, a pyrrolidin-1-ylsulfonyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidin-1-ylsulfonyl group: This can be achieved by reacting pyrrolidine with a sulfonyl chloride derivative under basic conditions.
Attachment of the phenyl group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, to attach the phenyl group to the pyrrolidin-1-ylsulfonyl group.
Formation of the cyclohexyl group: The cyclohexyl group can be introduced through a Grignard reaction or other suitable alkylation methods.
Final coupling: The final step involves coupling the intermediate with a propanamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-cyclohexyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Sulfonamide derivatives: Compounds with sulfonamide groups, such as sulfanilamide and sulfamethoxazole.
Uniqueness
3-cyclohexyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}propanamide is unique due to its combination of a cyclohexyl group, a pyrrolidin-1-ylsulfonyl group, and a phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C21H32N2O3S |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
3-cyclohexyl-N-[2-(4-pyrrolidin-1-ylsulfonylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H32N2O3S/c24-21(13-10-18-6-2-1-3-7-18)22-15-14-19-8-11-20(12-9-19)27(25,26)23-16-4-5-17-23/h8-9,11-12,18H,1-7,10,13-17H2,(H,22,24) |
InChI Key |
CLENCZJZSIHNTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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